molecular formula C5H4Cl2N2O B020893 4,6-Dichloro-2-methoxypyrimidine CAS No. 1074-40-4

4,6-Dichloro-2-methoxypyrimidine

Cat. No. B020893
CAS RN: 1074-40-4
M. Wt: 179 g/mol
InChI Key: WDELVDLDINRUQF-UHFFFAOYSA-N
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Description

Synthesis Analysis

4,6-Dichloro-2-methoxypyrimidine can be synthesized from acetamidine hydrochloride and dimethyl malonate through cyclization and chlorination with phosphorus oxychloride. Optimal conditions include a specific ratio of acetamidine hydrochloride to sodium methoxide, yielding an intermediate which is then chlorinated to achieve the final product (Guo Lei-ming, 2012). Another approach involves bromination and etherification from malonate followed by cyclization and halogenation (Lin Chen, 2011).

Molecular Structure Analysis

Studies on molecular structure reveal hydrogen bonding patterns and pi-stacked chains of fused rings in related pyrimidine derivatives, highlighting the importance of hydrogen bonding in stabilizing the molecular structure (C. Glidewell et al., 2003). Another study provides insights into the optimized molecular structure and atomic charges of 2-amino-4-chloro-6-methoxypyrimidine, a closely related compound, through DFT calculations (Z. Cinar et al., 2013).

Chemical Reactions and Properties

Chemical reactions involving 4,6-Dichloro-2-methoxypyrimidine include its use in various synthetic pathways, demonstrating its versatility as an intermediate. For instance, its reaction with sodium thiomethylate under optimal conditions yields a product with high purity and yield, indicative of its reactive nature and suitability for use in complex syntheses (Yin Dulin, 2005).

Physical Properties Analysis

The solubility of 4,6-Dichloro-2-methoxypyrimidine and related compounds in various organic solvents has been extensively studied. These studies provide valuable data for understanding its behavior in different solvents, crucial for designing efficient synthesis and purification processes (Ganbing Yao et al., 2017).

Chemical Properties Analysis

The chemical stability and reactivity of 4,6-Dichloro-2-methoxypyrimidine are influenced by its molecular structure. Detailed analyses using spectroscopic methods and theoretical calculations offer insights into its vibrational frequencies, electronic structure, and interaction with solvents, providing a comprehensive understanding of its chemical properties (Z. Cinar et al., 2013).

Scientific Research Applications

  • Synthetic Intermediate : 4,6-Dichloro-5-(2-methoxy-phenoxy)-2,2′-bipyrimidine is identified as a novel synthetic intermediate with potential applications in organic synthesis and catalysis (Chen, 2011).

  • Solid-Phase Synthesis of Olomoucine : The molecule is used in the efficient solid-phase synthesis of olomoucine, demonstrating its utility in the regiocontrolled solution and solid-phase synthesis of highly substituted purines and related scaffolds (Hammarström et al., 2002).

  • Precursor in Pharmaceuticals and Explosives : An economic process was developed for producing 4,6-dihydroxy-2-methylpyrimidine, a key precursor in the pharmaceutical and explosive industries (Patil et al., 2008).

  • Facilitating Biological Activity : A facile route to 4,6-diamino-5-alkoxypyrimidines has been presented, with the potential for synthesizing screening libraries having biological activity (Picazo et al., 2021).

  • Inhibition of Nitric Oxide Production : 5-substituted 2-amino-4,6-dichloropyrimidines, particularly 5-fluoro-2-amino-4,6-dichloropyrimidine, are effective in inhibiting immune-activated nitric oxide production (Jansa et al., 2014).

  • Synthetic Method for MGMT Inhibitors : A novel synthetic method for 2-amino-4,6-dichloro-5-nitropyrimidine was developed, enabling efficient preparation of MGMT inhibitors (Lopez et al., 2009).

  • Synthesis of Labeled Compounds : Triple [14C3]-labeled moxonidine, an antihypertensive compound, was successfully synthesized using a derivative of 4,6-dichloro-2-methoxypyrimidine (Czeskis, 2004).

  • Structural and Vibrational Insights : The infrared, Raman, NMR, and UV spectra, along with ab initio calculations, provide insights into the electronic structure and absorption bands of 2-amino-4-chloro-6-methoxypyrimidine, a derivative of 4,6-Dichloro-2-methoxypyrimidine (Cinar et al., 2013).

  • Solubility Studies : The study of the solubility of 2-amino-4-chloro-6-methoxypyrimidine in various organic solvents provides critical data for its use in different chemical processes (Yao et al., 2017).

  • Herbicidal Activity and Analysis : Deuterium substituted compounds with herbicidal activity can be used as isotope internal standards for quantifying herbicide residue in agricultural products (Yang Zheng-mi, 2014).

Safety And Hazards

This compound is classified as hazardous under the Hazardous Products Regulations. It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to use only outdoors or in a well-ventilated area .

Future Directions

4,6-Dichloro-2-methoxypyrimidine can react with EtONa in EtOH, at ca. 20 °C, for 2 h, to give exclusively 4-chloro-6-ethoxy-2-(methylthio)pyrimidine in 89% yield. The latter is presented as a useful multifunctionalised pyrimidine scaffold .

properties

IUPAC Name

4,6-dichloro-2-methoxypyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4Cl2N2O/c1-10-5-8-3(6)2-4(7)9-5/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDELVDLDINRUQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=CC(=N1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30476537
Record name 4,6-dichloro-2-methoxypyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30476537
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,6-Dichloro-2-methoxypyrimidine

CAS RN

1074-40-4
Record name 4,6-dichloro-2-methoxypyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30476537
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
CJ Moye - Australian Journal of Chemistry, 1964 - CSIRO Publishing
4, 6-Dihyd-roxy-2-methoxypyrimidine is a particularly useful intermediate for the synthesis of pyrimidines variously substituted in the 2-, 4-, and 6-positions, and purines with a variety of …
Number of citations: 4 www.publish.csiro.au
L Pan - 1994 - search.proquest.com
The displacement of halogens in halopyrimidines by alkoxide ion is believed to follow the S $\sb {\rm N} $ Ar pathway. But a few exceptions have been found which raise questions …
Number of citations: 2 search.proquest.com

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